molecular formula C17H17N3O4S B4450871 N-(4-isopropylphenyl)-2,3-dioxo-1,2,3,4-tetrahydro-6-quinoxalinesulfonamide

N-(4-isopropylphenyl)-2,3-dioxo-1,2,3,4-tetrahydro-6-quinoxalinesulfonamide

Cat. No.: B4450871
M. Wt: 359.4 g/mol
InChI Key: MHDFMVSLQUIULF-UHFFFAOYSA-N
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Description

N-(4-isopropylphenyl)-2,3-dioxo-1,2,3,4-tetrahydro-6-quinoxalinesulfonamide is a synthetic specialty chemical designed for research applications. Its molecular structure incorporates two pharmacologically significant moieties: a 2,3-dioxo-1,2,3,4-tetrahydroquinoxaline scaffold and an arylsulfonamide group. The quinoxalinedione core is a structure of high interest in medicinal chemistry, with related compounds demonstrating potent antibacterial properties . Furthermore, the sulfonamide functional group is the basis for a major class of synthetic antimicrobial drugs and is known to exhibit a range of pharmacological activities, primarily through mechanisms such as anti-carbonic anhydrase and anti-dihropteroate synthetase activities . This combination makes the compound a valuable candidate for investigating new antibacterial agents, particularly in the face of growing antibiotic resistance. The structural motif of the compound also suggests potential for enzyme inhibition. Research on other sulfonamide-containing molecules has shown that they can serve as potent inhibitors for specific bacterial enzymes. For instance, certain sulfonamides have been identified that effectively inhibit the Mycobacterium tuberculosis acetyltransferase Eis, a protein whose upregulation causes resistance to aminoglycoside antibiotics . This indicates that this compound may be a useful chemical tool in microbiological and enzymological research, especially for studies aimed at overcoming drug resistance mechanisms in pathogenic bacteria. Researchers can leverage this compound to explore its spectrum of bioactivity, elucidate its precise molecular target, and develop structure-activity relationships for this class of molecules.

Properties

IUPAC Name

2,3-dioxo-N-(4-propan-2-ylphenyl)-1,4-dihydroquinoxaline-6-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N3O4S/c1-10(2)11-3-5-12(6-4-11)20-25(23,24)13-7-8-14-15(9-13)19-17(22)16(21)18-14/h3-10,20H,1-2H3,(H,18,21)(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MHDFMVSLQUIULF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)NS(=O)(=O)C2=CC3=C(C=C2)NC(=O)C(=O)N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(4-isopropylphenyl)-2,3-dioxo-1,2,3,4-tetrahydro-6-quinoxalinesulfonamide is a compound that has garnered attention for its potential biological activities, particularly as a selective antagonist of the transient receptor potential cation channel A1 (TRPA1). This article explores its biological activity through various studies and data points.

The compound has the following chemical characteristics:

  • Molecular Formula : C17H17N3O4S
  • Molecular Weight : 355.39 g/mol
  • Melting Point : 221-223 °C
  • Solubility : Soluble in DMSO at 10 mg/mL
  • Stability : Stable for 2 years at room temperature; solutions can be stored at -20 °C for up to 3 months.

This compound acts primarily by blocking TRPA1 channels. This action is significant because TRPA1 is involved in mediating pain responses to various stimuli. The compound has shown to antagonize calcium influx induced by agents such as allyl isothiocyanate (AITC) and formalin, with IC50 values of approximately 5.3 µM and 6.2 µM respectively .

Pain Modulation

Several studies have highlighted the role of TRPA1 antagonists in pain management. This compound has demonstrated efficacy in reducing formalin-induced flinching behavior in animal models, indicating its potential use in treating inflammatory and neuropathic pain conditions .

In Vivo Studies

In vivo experiments have shown that this compound can significantly reduce pain responses associated with inflammation. For instance:

StudyPain ModelResult
McNamara et al. (2007)Formalin-induced painSignificant reduction in flinching behavior observed
Other studiesAITC-induced painEffective in blocking calcium influx and reducing pain responses

Case Studies

A notable case study involved the administration of this compound in an animal model of neuropathic pain. The results indicated a marked decrease in mechanical hypersensitivity compared to control groups. This suggests that the compound could be a viable candidate for further development as a therapeutic agent for chronic pain management.

Comparison with Similar Compounds

Key Observations :

  • Substituent Effects : The 4-isopropylphenyl group in the target compound introduces bulkier hydrophobic character compared to methoxyphenyl or benzoyl groups in analogs like 9a and 9b. This may influence solubility and receptor binding .
  • Synthesis : Most analogs are synthesized via sulfonylhydrazide intermediates (e.g., compound 3 in ) reacted with isothiocyanates or α-halocarbonyl compounds. Yields range from 68% to 78%, with melting points varying widely (130–272°C), likely due to crystallinity differences from substituents .

Physicochemical and Spectroscopic Properties

  • IR/NMR Trends: Analogs show characteristic peaks for sulfonamide (SO₂ at ~1150–1350 cm⁻¹), quinoxalinedione (C=O at ~1650–1750 cm⁻¹), and aromatic protons (δ 6.5–8.5 ppm in ¹H NMR). The 4-isopropylphenyl group would exhibit distinct splitting patterns for isopropyl protons (δ ~1.2–1.4 ppm for CH₃ and δ ~2.5–3.5 ppm for CH) .
  • Thermal Stability : Higher melting points in benzoyl-substituted analogs (e.g., 9b at 270–272°C) suggest stronger intermolecular interactions compared to methoxy or alkyl-substituted derivatives .

Q & A

Q. What are the optimal synthetic routes and characterization methods for N-(4-isopropylphenyl)-2,3-dioxo-1,2,3,4-tetrahydro-6-quinoxalinesulfonamide?

Methodological Answer: The synthesis typically involves sulfonylation of quinoxaline precursors. For example:

  • Step 1 : React 2,3-dioxo-1,2,3,4-tetrahydroquinoxaline-6-sulfonyl chloride with 4-isopropylaniline in anhydrous dichloromethane (DCM) under nitrogen, using triethylamine as a base .
  • Step 2 : Purify via column chromatography (silica gel, ethyl acetate/hexane gradient). Yield optimization (~70-78%) requires precise stoichiometry and temperature control (0–5°C during sulfonylation) .
  • Characterization :
    • NMR : Key signals include δ 1.25 ppm (d, J=6.8 Hz, isopropyl CH3), δ 7.3–7.6 ppm (aromatic protons), and δ 10.2 ppm (s, NH) .
    • IR : Peaks at ~1670 cm⁻¹ (C=O stretching), 1340–1150 cm⁻¹ (S=O asymmetric/symmetric stretching) .
    • HPLC : Purity >95% confirmed via C18 column (acetonitrile/water mobile phase) .

Q. What analytical techniques are recommended for assessing purity and structural integrity?

Methodological Answer:

  • X-ray crystallography : Resolve stereochemical ambiguities (e.g., conformation of the tetrahydroquinoxaline ring) by analyzing bond lengths and angles (e.g., C=O bonds ~1.21 Å, S=O bonds ~1.44 Å) .
  • Mass spectrometry (HRMS) : Confirm molecular ion [M+H]⁺ with <2 ppm error. Example: Calculated for C₁₈H₂₀N₃O₄S: 398.1142; Observed: 398.1139 .
  • Thermogravimetric analysis (TGA) : Assess thermal stability; decomposition typically occurs above 250°C .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities (e.g., PARP-1 vs. Argonaute-2 inhibition)?

Methodological Answer:

  • Comparative enzymatic assays : Test the compound against PARP-1 (IC₅₀ determination via NAD⁺ depletion assay) and Argonaute-2 (RNA cleavage inhibition assay) under standardized conditions (pH 7.4, 37°C) .
  • Structural analysis : Perform molecular docking (AutoDock Vina) to compare binding poses in PARP-1 (PDB: 5DS3) vs. Argonaute-2 (PDB: 4W5Q). Key interactions may involve sulfonamide oxygen with catalytic residues (e.g., PARP-1 Tyr907) .
  • Data normalization : Account for assay variability (e.g., cell line differences in antiproliferative studies) by including reference inhibitors (e.g., Olaparib for PARP-1) .

Q. What strategies optimize structure-activity relationships (SAR) for enhanced target selectivity?

Methodological Answer:

  • Substituent variation : Replace the isopropyl group with bulkier tert-butyl or electron-withdrawing groups (e.g., CF₃) to modulate steric/electronic effects on enzyme binding .
  • Scaffold hybridization : Fuse the quinoxaline core with triazole (e.g., from ) to enhance π-π stacking with hydrophobic enzyme pockets .
  • 3D-QSAR modeling : Use CoMFA/CoMSIA to correlate substituent positions (e.g., para-isopropyl) with IC₅₀ values across datasets .

Q. How can computational modeling predict metabolic stability and degradation pathways?

Methodological Answer:

  • Metabolite prediction : Use Schrödinger’s BioLuminate to simulate Phase I oxidation (e.g., CYP3A4-mediated hydroxylation at the isopropyl group) .
  • Degradation studies : Expose the compound to accelerated conditions (40°C/75% RH for 4 weeks). Monitor via LC-MS for sulfonamide hydrolysis products (e.g., quinoxaline-6-sulfonic acid) .
  • MD simulations : Analyze solvation effects on stability (e.g., water bridges between C=O and sulfonamide groups) using GROMACS .

Q. What experimental designs address discrepancies in cytotoxicity data across cell lines?

Methodological Answer:

  • Panel testing : Evaluate IC₅₀ in 5+ cell lines (e.g., MCF-7, HeLa, A549) with matched controls (e.g., cisplatin) to identify lineage-specific effects .
  • Apoptosis assays : Use Annexin V/PI staining to distinguish necrotic vs. apoptotic mechanisms .
  • ROS measurement : Quantify reactive oxygen species (DCFH-DA assay) to assess oxidative stress contributions to cytotoxicity .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(4-isopropylphenyl)-2,3-dioxo-1,2,3,4-tetrahydro-6-quinoxalinesulfonamide
Reactant of Route 2
Reactant of Route 2
N-(4-isopropylphenyl)-2,3-dioxo-1,2,3,4-tetrahydro-6-quinoxalinesulfonamide

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.